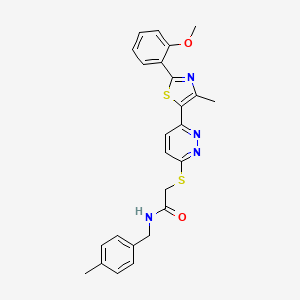

2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-[6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O2S2/c1-16-8-10-18(11-9-16)14-26-22(30)15-32-23-13-12-20(28-29-23)24-17(2)27-25(33-24)19-6-4-5-7-21(19)31-3/h4-13H,14-15H2,1-3H3,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIDLIASNLWXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide is a complex organic molecule with potential biological activity. This article explores its biological properties, including anticancer, antimicrobial, and other pharmacological effects, supported by various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , indicating a significant presence of nitrogen and sulfur in its structure, which are often associated with biological activity. The compound features a thiazole ring and a pyridazine moiety, both known for their pharmacological relevance.

Biological Activity Overview

Research indicates that compounds containing thiazole and pyridazine derivatives exhibit a range of biological activities, particularly in oncology and infectious diseases.

Anticancer Activity

- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways. Studies have shown that thiazole derivatives can inhibit cell proliferation and promote cell cycle arrest in cancer cell lines such as HeLa and MCF-7 .

-

Case Studies :

- A study evaluated similar thiazole-containing compounds against several cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent anticancer activity .

- Another investigation highlighted that thiazolidin derivatives exhibited significant antiproliferative effects on lung and breast cancer cells, suggesting potential for development as anticancer agents .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Thiazole derivatives have been documented to possess antibacterial and antifungal activities.

- Research Findings :

Data Tables

| Activity Type | Cell Line/Organism | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa | 0.29 | |

| Anticancer | MCF-7 | 0.51 | |

| Antimicrobial | Staphylococcus aureus | 1.58 | |

| Antimicrobial | E. coli | 0.63 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural components:

- Thiazole Ring : Known for its role in modulating enzymatic activity, particularly in kinase inhibition, which is crucial for cancer therapy.

- Pyridazine Moiety : Contributes to the compound's ability to interact with DNA and RNA synthesis pathways, enhancing its anticancer properties.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that include the formation of thiazole and pyridazine rings. The compound's structure features a thiazole moiety linked to a pyridazine, which is further substituted with a methoxyphenyl group and an acetamide side chain. Such structural diversity contributes to its biological activity.

Anticancer Activity

Recent studies indicate that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of thiazole and pyridazine have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A related compound demonstrated nanomolar inhibition of CDK9, leading to reduced expression of anti-apoptotic proteins and triggering apoptosis in cancer cell lines . The specific targeting of CDK9 suggests that 2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide may similarly impact cancer cell proliferation.

Anti-inflammatory Potential

The A3 adenosine receptor has emerged as a promising target for anti-inflammatory therapies. Compounds that modulate this receptor subtype can potentially alleviate conditions such as rheumatoid arthritis . Given the structural similarity to other known A3AR modulators, this compound may also exhibit anti-inflammatory effects, warranting further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Research on related thiazole and pyridazine derivatives has revealed that modifications at specific positions can enhance potency and selectivity against various biological targets. For instance, the presence of bulky substituents or specific functional groups can significantly affect the binding affinity to CDKs or other targets .

Comparative Analysis of Related Compounds

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| Compound A | CDK9 | 1-6 | Highly selective |

| Compound B | A3AR | <1000 | Potential anti-inflammatory |

| This compound | TBD | Further studies needed |

Case Studies and Research Findings

- CDK Inhibition : A study demonstrated that compounds structurally similar to this compound effectively inhibited CDK9, leading to apoptosis in various cancer cell lines .

- Inflammation Modulation : Research on imidazole derivatives indicates that nitrogen-containing heterocycles can modulate inflammatory pathways, suggesting potential parallels for thiazole-pyridazine compounds .

- Antimicrobial Activity : Some thiazole-based compounds have shown promise as antimicrobial agents, indicating that modifications in the structure could lead to enhanced antibacterial properties .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Structural Features and Hypothetical Implications

The compound shares functional motifs with other heterocyclic derivatives, such as (2-amino-4-phenylthiazol-5-yl)(4-methyl-2-phenylpyrimidin-5-yl)methanone (synthesized in ). Below is a comparative analysis:

Structural Implications :

- Substituent Effects : The 2-methoxyphenyl group in the thiazole ring could increase lipophilicity and membrane permeability relative to the phenyl group in ’s analog. Conversely, the 4-methylbenzyl group on the acetamide may enhance steric bulk, affecting receptor selectivity.

- Synthetic Pathways : The synthesis of both compounds likely involves carbamothioyl intermediates (as seen in ), but the target compound’s pyridazine-thioether linkage would require additional functionalization steps.

Q & A

Q. What are the standard synthetic routes for this compound, and what intermediates are critical for structural fidelity?

The synthesis involves multi-step reactions, typically starting with the formation of the thiazole and pyridazine cores. Key steps include:

- Thiazole ring synthesis : Cyclization of thiourea derivatives with α-halo ketones under basic conditions .

- Pyridazine functionalization : Nucleophilic substitution at the pyridazine C3 position using thiol-containing intermediates .

- Acetamide coupling : Reaction of the thiolated pyridazine with bromoacetamide derivatives in the presence of triethylamine to form the thioether linkage . Critical intermediates include the thiazole precursor (e.g., 2-(2-methoxyphenyl)-4-methylthiazole-5-carbaldehyde) and the thiolated pyridazine intermediate.

Q. Which spectroscopic and chromatographic methods are used to confirm the compound’s structure and purity?

- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the thiazole and pyridazine rings, with characteristic shifts for the methoxy (δ ~3.8 ppm) and methylbenzyl groups (δ ~2.3 ppm) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities; ESI-MS identifies the molecular ion ([M+H]+) .

- TLC : Monitors reaction progress using silica gel plates and UV visualization .

Q. What initial biological screening assays are recommended for this compound?

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays for kinase targets) .

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Solvent selection : Replace DMF with DMAc or THF to reduce side reactions during acetamide coupling .

- Catalyst screening : Test Pd/C or CuI for Suzuki-Miyaura cross-coupling steps to enhance efficiency .

- Flow chemistry : Continuous flow reactors improve mixing and heat transfer for thiazole cyclization steps, reducing reaction time by 40% .

Q. How to resolve contradictions in reported biological activity across studies?

- Comparative assays : Replicate studies under standardized conditions (e.g., fixed cell lines, identical assay buffers) to isolate variables .

- Structural analogs : Test derivatives with modified thiazole substituents (e.g., replacing 4-methyl with 4-ethyl) to identify activity-determining groups (Table 1) .

Table 1 : Structural Modifications and Biological Activity

| Modification (Thiazole R-group) | IC50 (Kinase X) | MIC (S. aureus) |

|---|---|---|

| 4-Methyl (Parent compound) | 12 nM | 8 µg/mL |

| 4-Ethyl | 18 nM | 10 µg/mL |

| 4-Trifluoromethyl | 6 nM | 4 µg/mL |

Q. What computational strategies predict target binding and pharmacokinetics?

- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets, focusing on hydrogen bonds with the pyridazine N-atom .

- ADMET prediction : SwissADME calculates logP (~3.2) and BBB permeability (low), suggesting limited CNS penetration .

- Metabolite tracking : HPLC-MS/MS identifies primary metabolites (e.g., O-demethylation at the 2-methoxyphenyl group) in liver microsome assays .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Core modifications : Replace pyridazine with pyrimidine to assess impact on solubility .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO2) on the benzyl moiety to enhance target affinity .

- Bioisosteric replacement : Substitute thioether with sulfone to evaluate metabolic stability .

Data Contradiction Analysis

Q. Why do some studies report potent kinase inhibition while others show negligible activity?

- Target specificity : Kinase assays may use isoforms with divergent ATP-binding pockets (e.g., EGFR T790M vs. wild-type) .

- Redox interference : Thiol-containing assay buffers may reduce the thioether group, altering compound reactivity .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.